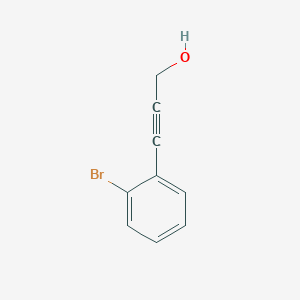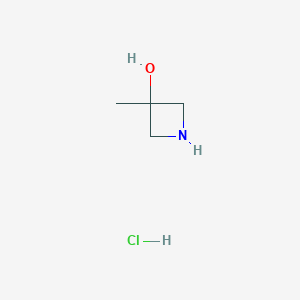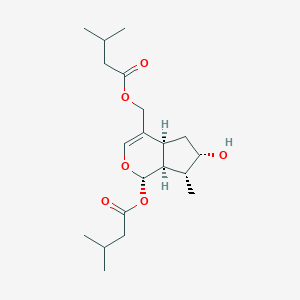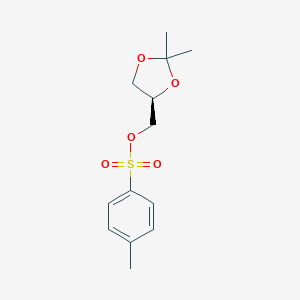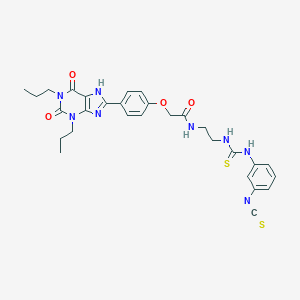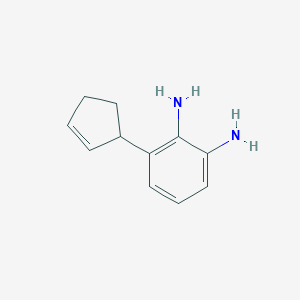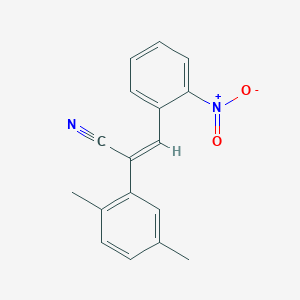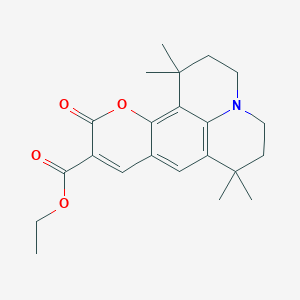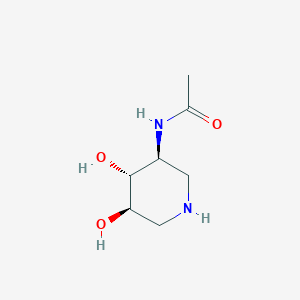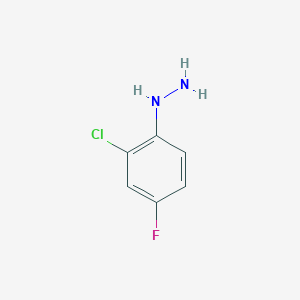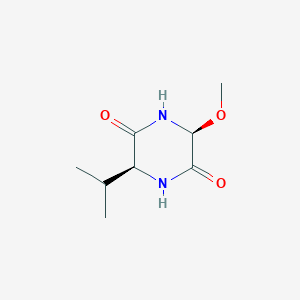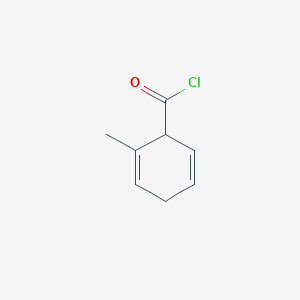![molecular formula C15H20O2 B053847 4-tetracyclo[6.2.1.13,6.02,7]dodecanyl prop-2-enoate CAS No. 111404-23-0](/img/structure/B53847.png)
4-tetracyclo[6.2.1.13,6.02,7]dodecanyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acrylic acid [decahydro-1,4:5,8-dimethanonaphthalen]-2-yl ester is a specialized ester of acrylic acid. This compound is part of the broader family of acrylates, which are known for their diverse applications in various industries due to their unique chemical properties. Acrylates are esters derived from acrylic acid and are widely used in the production of polymers, adhesives, coatings, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of acrylic acid [decahydro-1,4:5,8-dimethanonaphthalen]-2-yl ester typically involves the esterification of acrylic acid with decahydro-1,4:5,8-dimethanonaphthalen-2-ol. This reaction is catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired ester .
Industrial Production Methods
Industrial production of acrylate esters, including acrylic acid [decahydro-1,4:5,8-dimethanonaphthalen]-2-yl ester, often involves the use of high-performance catalysts to achieve high yield and selectivity. The process typically includes steps such as esterification, distillation, and purification to ensure the production of high-quality esters suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Acrylic acid [decahydro-1,4:5,8-dimethanonaphthalen]-2-yl ester undergoes several types of chemical reactions, including:
Addition Reactions: The vinyl group in the ester can participate in addition reactions with nucleophiles and electrophiles.
Polymerization: The compound can undergo radical-initiated polymerization to form polymers.
Esterification and Hydrolysis: The ester group can be hydrolyzed back to acrylic acid and decahydro-1,4:5,8-dimethanonaphthalen-2-ol under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate can be used to oxidize the ester.
Reduction: Reducing agents like lithium aluminum hydride can reduce the ester to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Major Products
The major products formed from these reactions include polymers, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Acrylic acid [decahydro-1,4:5,8-dimethanonaphthalen]-2-yl ester has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: Employed in the development of biomaterials and drug delivery systems.
Medicine: Investigated for its potential use in medical adhesives and coatings for medical devices.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of acrylic acid [decahydro-1,4:5,8-dimethanonaphthalen]-2-yl ester involves its ability to undergo polymerization and form cross-linked networks. The vinyl group in the ester allows it to participate in radical-initiated polymerization, leading to the formation of polymers with unique mechanical and chemical properties. These polymers can interact with various molecular targets and pathways, depending on their specific applications .
Comparison with Similar Compounds
Similar Compounds
Methyl Acrylate: An ester of acrylic acid with methanol, commonly used in the production of polymers and coatings.
Ethyl Acrylate: An ester of acrylic acid with ethanol, known for its use in adhesives and sealants.
Butyl Acrylate: An ester of acrylic acid with butanol, widely used in the production of paints and coatings.
Uniqueness
Acrylic acid [decahydro-1,4:5,8-dimethanonaphthalen]-2-yl ester is unique due to its specific structure, which imparts distinct mechanical and chemical properties to the polymers formed from it. The presence of the decahydro-1,4:5,8-dimethanonaphthalen-2-yl group provides enhanced stability and rigidity to the resulting polymers, making them suitable for high-performance applications .
Properties
CAS No. |
111404-23-0 |
|---|---|
Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
4-tetracyclo[6.2.1.13,6.02,7]dodecanyl prop-2-enoate |
InChI |
InChI=1S/C15H20O2/c1-2-13(16)17-12-7-10-6-11(12)15-9-4-3-8(5-9)14(10)15/h2,8-12,14-15H,1,3-7H2 |
InChI Key |
NLYVZDQUVAHIHC-UHFFFAOYSA-N |
SMILES |
C=CC(=O)OC1CC2CC1C3C2C4CCC3C4 |
Canonical SMILES |
C=CC(=O)OC1CC2CC1C3C2C4CCC3C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


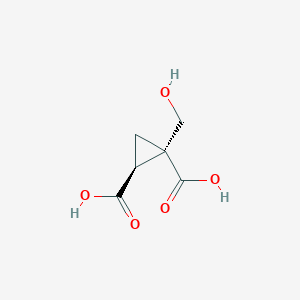
![Ethanone, 1-bicyclo[4.2.0]oct-3-en-1-yl-(9CI)](/img/structure/B53770.png)
